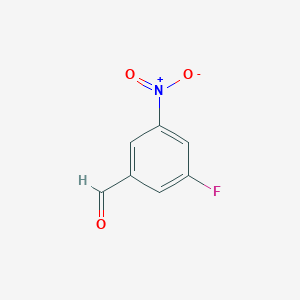

3-Fluoro-5-nitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZAUKCPEARMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545670 | |

| Record name | 3-Fluoro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108159-96-2 | |

| Record name | 3-Fluoro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its unique trifunctional substitution pattern, featuring an aldehyde, a fluorine atom, and a nitro group, provides a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring and the aldehyde functionality, making it a key building block in the development of novel pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in medicinal chemistry.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. Key data is summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 108159-96-2 | [1][2] |

| Molecular Formula | C₇H₄FNO₃ | [1][2] |

| Molecular Weight | 169.11 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 47-49 °C | [3] |

| Boiling Point | 265 °C at 760 mmHg | [3] |

| Purity | ≥97% | [1] |

Table 2: Solubility Profile (Qualitative)

| Solvent | Predicted Solubility | Reference(s) for 3-Nitrobenzaldehyde |

| Water | Sparingly soluble to insoluble | [4][5] |

| Methanol | Soluble | [4][5] |

| Ethanol | Soluble | [4][5] |

| Chloroform | Soluble | [4][5] |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Acetone | Soluble | [5] |

Table 3: Computational Data

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 60.21 Ų | [1] |

| logP | 1.5464 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Although experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton will appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (around 190 ppm). The carbon atoms attached to the fluorine and nitro groups will also show characteristic chemical shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will display characteristic absorption bands for the functional groups present:

-

C=O stretch (aldehyde): A strong band around 1700-1720 cm⁻¹.

-

NO₂ stretch (asymmetric and symmetric): Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹.

-

C-F stretch: A band in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C stretches: Bands in their respective characteristic regions.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak at m/z = 169. Key fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the nitro group (NO₂), and potentially the fluorine atom.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and application of this compound. The following protocols are based on established methods for similar compounds and can be adapted for this specific molecule.

Synthesis of this compound

This protocol describes the nitration of 3-fluorobenzaldehyde.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

3-Fluorobenzaldehyde

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

tert-Butyl methyl ether (or other suitable organic solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to below 10 °C.

-

Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to create the nitrating mixture.

-

Once the nitrating mixture is prepared, cool it to 0-5 °C.

-

Slowly add 3-fluorobenzaldehyde dropwise to the cold, stirred nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature between 5-10 °C.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

For purification, dissolve the crude product in a suitable organic solvent like tert-butyl methyl ether.

-

Wash the organic solution with a 5% sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Wittig Reaction of this compound

This protocol outlines a general procedure for the Wittig olefination of this compound using benzyltriphenylphosphonium chloride as an example.

Reaction Scheme:

Caption: Wittig reaction of this compound.

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Sodium Hydroxide (NaOH) solution (50% w/w)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Propanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve this compound and benzyltriphenylphosphonium chloride in dichloromethane.

-

With vigorous stirring, add the 50% sodium hydroxide solution dropwise to the reaction mixture.

-

Continue to stir the reaction mixture vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Add water and more dichloromethane to the separatory funnel and perform an extraction.

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by recrystallization from a suitable solvent such as propanol.

Applications in Drug Development

Aromatic aldehydes containing fluorine and nitro groups are important precursors in the synthesis of a wide range of biologically active molecules.[6][7] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. The nitro group can serve as a handle for further functionalization, for instance, through reduction to an amine group, which can then be used to introduce various substituents.

While specific examples of marketed drugs synthesized directly from this compound are not prominently documented, its structural motifs are present in many developmental and investigational drug candidates. It serves as a key building block for creating libraries of compounds for high-throughput screening in drug discovery programs. For example, similar fluorinated nitroaromatic compounds are utilized in the synthesis of inhibitors for various enzymes and receptors.

The following workflow illustrates the general logic of how this compound can be utilized in a drug discovery pipeline.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a versatile and reactive chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of its properties and synthetic utility, serving as a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation. Further research into its reactivity and the biological activity of its derivatives is warranted to fully explore its potential.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. 5-Fluoro-2-nitrobenzadehyde(395-81-3) IR2 spectrum [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Fluoro-5-nitrobenzaldehyde (CAS Number: 108159-96-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-nitrobenzaldehyde is a substituted aromatic aldehyde that holds significance as a chemical intermediate in various synthetic applications, particularly in the realms of pharmaceutical and materials science research. The presence of three distinct functional groups on the benzene ring—an aldehyde, a fluorine atom, and a nitro group—imparts a unique reactivity profile, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, and safety information, drawing from available technical data.

While the initially provided CAS number was 108943-95-5, extensive database cross-referencing confirms that the correct and predominantly used CAS number for this compound is 108159-96-2 . This document will henceforth refer to this correct CAS number.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 108159-96-2 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₄FNO₃ | [2][7] |

| Molecular Weight | 169.11 g/mol | [2][7] |

| Appearance | Off-white to slight yellow solid/crystalline powder | [8][9] |

| Purity | Typically ≥97% | [2][6][7] |

| Storage | Store in a cool, dry place under an inert atmosphere, at room temperature. | [2][6] |

| SMILES | O=Cc1cc(F)cc(c1)--INVALID-LINK--[O-] | [2] |

| InChI Key | BNZAUKCPEARMKF-UHFFFAOYSA-N | [6][7] |

Synthesis and Reactivity

The reactivity of this compound is characterized by the interplay of its functional groups:

-

The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation reactions, such as the formation of Schiff bases, oximes, and hydrazones. It can also be oxidized to a carboxylic acid or reduced to an alcohol.

-

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and makes the aldehyde group more reactive towards nucleophiles. The nitro group itself can be reduced to an amino group, providing a route to a different class of substituted anilines.

-

The fluorine atom is a halogen substituent that can influence the electronic properties of the ring and may serve as a site for nucleophilic aromatic substitution under certain conditions, although this is generally difficult on a deactivated ring.

Applications in Research and Development

While specific examples of drugs synthesized from this compound are not prominently documented in the available literature, its structural motifs are of interest in medicinal chemistry. Fluorinated and nitrated aromatic compounds are known to play roles in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Its potential applications include:

-

Intermediate for Active Pharmaceutical Ingredients (APIs): As a "pharma intermediate," it can be used in the multi-step synthesis of complex biologically active molecules.[8]

-

Building Block for Heterocyclic Chemistry: The aldehyde functionality is a key starting point for the construction of various heterocyclic ring systems, which are prevalent in many therapeutic agents.

-

Chemical Probe Development: The reactive aldehyde can be used to conjugate this scaffold to other molecules for the development of chemical probes to study biological systems.

Biological Activity

There is currently a lack of specific data on the biological activity of this compound itself. The biological effects of substituted nitrobenzaldehydes are diverse and depend heavily on the nature and position of the substituents. Generally, nitroaromatic compounds can exhibit a range of biological activities, and their potential as therapeutic agents or as toxic compounds is an active area of research.

Safety and Handling

This compound should be handled with care in a laboratory setting. The following is a summary of its hazard information:

| Hazard Information | Description | References |

| Signal Word | Warning | [6] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [6] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [6] |

It is essential to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Due to the absence of specific, published experimental protocols for the synthesis or biological evaluation of this compound in the searched literature, this section cannot be completed at this time. Researchers interested in working with this compound would need to adapt general procedures for similar molecules.

Visualizations

As no specific signaling pathways or detailed experimental workflows involving this compound have been identified in the literature, diagrams cannot be generated at this time.

Conclusion

This compound (CAS: 108159-96-2) is a chemical intermediate with potential applications in synthetic and medicinal chemistry. Its trifunctional nature provides a platform for the synthesis of a variety of more complex molecules. However, there is a notable lack of in-depth public data regarding its synthesis, specific biological activities, and detailed spectroscopic characterization. Further research and publication in these areas would be beneficial to fully elucidate the potential of this compound for the scientific community.

References

- 1. 108159-96-2|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. ojs.wiserpub.com [ojs.wiserpub.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy 4-Fluoro-3-methyl-5-nitrobenzaldehyde [smolecule.com]

- 6. This compound | 108159-96-2 [sigmaaldrich.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Fluoro-5-nitrobenzaldehyde

This guide provides essential physicochemical data for 3-Fluoro-5-nitrobenzaldehyde, a key reagent in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value |

| Molecular Formula | C₇H₄FNO₃[1][2] |

| Molecular Weight | 169.11 g/mol [2] |

| Alternate Molecular Weight | 169.1100 g/mol [1] |

Note: The slight variation in molecular weight values may arise from differences in isotopic abundance considerations in the calculations.

Logical Relationship of Molecular Properties

The chemical identity of a compound is fundamentally linked to its constituent atoms (as defined by the molecular formula) and their collective mass (the molecular weight). The following diagram illustrates this direct relationship for this compound.

Caption: Relationship between compound, formula, and molecular weight.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-fluoro-5-nitrobenzaldehyde, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document details two principal synthetic routes, including experimental protocols, quantitative data, and a visual representation of the synthetic pathways.

Introduction

This compound is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and an aldehyde functional group on the benzene ring. The unique substitution pattern of this molecule makes it a valuable building block in organic synthesis, particularly for the introduction of a fluorinated nitroaromatic moiety into more complex structures. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electronegativity of the fluorine atom, significantly influences the reactivity of the aromatic ring.

This guide explores two viable synthetic pathways for the preparation of this compound:

-

Route A: Electrophilic nitration of 3-fluorobenzaldehyde.

-

Route B: Nucleophilic aromatic substitution (halogen exchange) from 3-chloro-5-nitrobenzaldehyde.

A third potential, though less direct, route involving the oxidation of 3-fluoro-5-nitrotoluene is also briefly considered.

Synthesis Pathways

Route A: Nitration of 3-Fluorobenzaldehyde

This pathway involves the direct nitration of commercially available 3-fluorobenzaldehyde. The aldehyde group is a meta-directing and deactivating group in electrophilic aromatic substitution, while the fluorine atom is an ortho-, para-directing but deactivating group. The combined directing effects favor the introduction of the nitro group at the 5-position, meta to the aldehyde and ortho to the fluorine.

This protocol is adapted from general procedures for the nitration of benzaldehydes.

Materials:

-

3-Fluorobenzaldehyde

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate Solution (5%)

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add fuming nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C to prepare the nitrating mixture.

-

Once the nitrating mixture is prepared and cooled, add 3-fluorobenzaldehyde dropwise from the dropping funnel over a period of 1-2 hours. The temperature of the reaction mixture should be strictly maintained between 0 °C and 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Allow the ice to melt, and a solid precipitate of the crude product will form.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

-

Further wash the crude product with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Fluorobenzaldehyde | - |

| Reagents | HNO₃, H₂SO₄ | |

| Temperature | 0-5 °C | |

| Reaction Time | 3-5 hours | - |

| Expected Yield | Moderate to good | - |

| Isomer Purity | High for the 5-nitro isomer | - |

Route B: Halogen Exchange of 3-Chloro-5-nitrobenzaldehyde

This route utilizes a nucleophilic aromatic substitution reaction, specifically a Halex reaction, to replace the chlorine atom in 3-chloro-5-nitrobenzaldehyde with a fluorine atom. The presence of the electron-withdrawing nitro and aldehyde groups facilitates this substitution.

This protocol is based on the general procedures described in U.S. Patent 4,456,772 A for the synthesis of fluoro-nitro-benzaldehydes.

Materials:

-

3-Chloro-5-nitrobenzaldehyde

-

Anhydrous Potassium Fluoride (spray-dried is preferred)

-

Polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Sulfolane)

-

Methylene Chloride or other suitable organic solvent for extraction

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 3-chloro-5-nitrobenzaldehyde and anhydrous potassium fluoride in a polar aprotic solvent.

-

Heat the reaction mixture with vigorous stirring to a temperature between 150 °C and 200 °C. The optimal temperature will depend on the solvent used.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of water.

-

Extract the aqueous mixture with methylene chloride or another suitable organic solvent.

-

Combine the organic extracts, wash with water, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-5-nitrobenzaldehyde | |

| Reagent | Potassium Fluoride (anhydrous) | |

| Solvent | DMF, DMSO, or Sulfolane | |

| Temperature | 150-200 °C | |

| Reaction Time | Several hours | |

| Expected Yield | High (based on analogous reactions) |

Alternative Route: Oxidation of 3-Fluoro-5-nitrotoluene

Summary of Synthesis Pathways

| Route | Starting Material | Key Transformation | Advantages | Disadvantages |

| A | 3-Fluorobenzaldehyde | Electrophilic Nitration | Potentially a one-step synthesis from a common starting material. | Potential for isomer formation; requires careful temperature control. |

| B | 3-Chloro-5-nitrobenzaldehyde | Nucleophilic Aromatic Substitution (Halex Reaction) | Generally high-yielding for activated substrates; good selectivity. | Requires a specific starting material and high reaction temperatures. |

Conclusion

Both the nitration of 3-fluorobenzaldehyde and the halogen exchange of 3-chloro-5-nitrobenzaldehyde represent viable and effective pathways for the synthesis of this compound. The choice of route may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The experimental protocols provided in this guide, based on established chemical principles and related literature procedures, offer a solid foundation for the successful preparation of this important chemical intermediate. For large-scale production, the Halex reaction (Route B) may offer advantages in terms of yield and selectivity, provided the precursor is accessible. For laboratory-scale synthesis, the direct nitration (Route A) presents a straightforward approach.

Spectroscopic Analysis of 3-Fluoro-5-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectral data for 3-Fluoro-5-nitrobenzaldehyde are presented below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aldehyde proton and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and aldehyde groups, and the electronegativity of the fluorine atom.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet | 1H | Aldehyde proton (CHO) |

| ~8.6 | Triplet (t) | 1H | Aromatic Proton (H-2) |

| ~8.4 | Doublet of doublets (dd) | 1H | Aromatic Proton (H-6) |

| ~8.1 | Doublet of doublets (dd) | 1H | Aromatic Proton (H-4) |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The aldehyde carbon is expected at the most downfield position.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~189 | Aldehyde Carbon (CHO) |

| ~163 (d, ¹JCF ≈ 250 Hz) | C3 (Carbon attached to F) |

| ~150 | C5 (Carbon attached to NO₂) |

| ~140 | C1 (Carbon attached to CHO) |

| ~128 | C6 |

| ~122 (d) | C4 |

| ~115 (d) | C2 |

Experimental Protocol: NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added to serve as an internal reference (0 ppm). The solution is then transferred to a standard 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired at room temperature on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, nitro, and fluoro-aromatic moieties.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) (Expected) | Intensity | Functional Group Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2850-2750 | Medium | Aldehyde C-H Stretch |

| ~1710 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C Stretch |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | C-F Stretch |

| 900-675 | Medium-Strong | Aromatic C-H Bending |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Approximately 1-2 mg of solid this compound is finely ground in an agate mortar. To this, about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added, and the two are intimately mixed by further grinding. The mixture is then transferred to a die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. The KBr pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular formula for this compound is C₇H₄FNO₃, with a molecular weight of approximately 169.11 g/mol .[1][2]

Expected Mass Spectral Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) (Expected) | Assignment |

| 169 | [M]⁺ (Molecular ion) |

| 168 | [M-H]⁺ (Loss of a hydrogen radical) |

| 140 | [M-CHO]⁺ (Loss of a formyl radical) |

| 123 | [M-NO₂]⁺ (Loss of a nitro group) |

| 95 | [C₆H₄F]⁺ |

| 75 | [C₅H₂F]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound using GC-MS.[3]

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate. Vortex the solution to ensure complete dissolution. If necessary, dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL).[3]

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless, operated in split mode.

-

Injector Temperature: 250 °C.[3]

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold at 250 °C for 5 minutes.[3]

-

-

Mass Spectrometry (MS) Conditions:

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Navigating the Solubility Landscape of 3-Fluoro-5-nitrobenzaldehyde: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and intermediates is a cornerstone of successful formulation and process development. This in-depth technical guide addresses the solubility of 3-Fluoro-5-nitrobenzaldehyde in common laboratory solvents, providing a framework for its application in research and manufacturing.

Estimated Solubility Profile

Based on the available data for 3-nitrobenzaldehyde, a qualitative estimation of the solubility of this compound can be inferred. It is anticipated to exhibit low solubility in water and higher solubility in various organic solvents. The following table summarizes the quantitative solubility of 3-nitrobenzaldehyde, which can serve as a preliminary guide. It is crucial to note that these values are for a related compound and should be experimentally verified for this compound.

| Solvent | Temperature (°C) | Solubility of 3-Nitrobenzaldehyde ( g/100g of solvent)[1] |

| Alcohols | ||

| 1-Butanol | 0 | 4.29 |

| 10 | 7.54 | |

| 20 | 12.93 | |

| 30 | 21.98 | |

| 1-Propanol | 0 | 6.55 |

| 10 | 11.62 | |

| 20 | 19.77 | |

| 30 | 34.26 | |

| 2-Propanol | 0 | 1.59 |

| 10 | 2.92 | |

| 20 | 5.2 | |

| 30 | 9.11 | |

| Ethanol (absolute) | 0 | 12.17 |

| 10 | 22.33 | |

| 20 | 40.26 | |

| 30 | 73.68 | |

| Methanol | 0 | 46.59 |

| 5 | 63.35 | |

| 10 | 87.12 | |

| 20 | 166.51 | |

| Ketones | ||

| Acetone | 0 | 50.94 |

| 10 | 90.29 | |

| 20 | 174.2 | |

| 30 | 367.41 | |

| Esters | ||

| Ethyl Acetate | 0 | 29.37 |

| 10 | 50.95 | |

| 20 | 91.39 | |

| 30 | 178.96 |

Generally, the solubility of these compounds increases with temperature.[2] 3-Nitrobenzaldehyde is reported to be soluble in ethanol, chloroform, and ether, and almost insoluble in water.[3] Another source indicates a water solubility of 1.6 g/L for 3-nitrobenzaldehyde.[4]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol is essential. The following methodology, based on the isothermal shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF) of analytical grade

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved particles. This step should be performed quickly to minimize temperature fluctuations.

-

Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. Analyze the diluted solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L or mg/mL).

Workflow for Experimental Solubility Determination

Caption: A logical workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: The principle of "like dissolves like" is a key determinant. Polar solvents are generally better at dissolving polar solutes. The presence of the nitro and aldehyde groups, along with the fluorine atom, makes this compound a polar molecule, suggesting higher solubility in polar solvents.

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[2] This is an important consideration for processes like recrystallization.

-

pH: For compounds with acidic or basic functionalities, the pH of the aqueous medium can significantly affect solubility. While this compound itself is not strongly acidic or basic, extreme pH values could potentially lead to hydrolysis, affecting its stability and apparent solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used in solubility studies.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively documented, a systematic experimental approach, as outlined in this guide, will enable researchers to generate the necessary data for their specific applications. The solubility profile of the related compound, 3-nitrobenzaldehyde, provides a useful starting point for solvent selection and experimental design. A thorough understanding and experimental determination of the solubility of this compound are critical for its effective utilization in drug discovery and development, ensuring robust and reproducible outcomes in formulation and chemical synthesis.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Fluoro-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Compound of Interest: 3-Fluoro-5-nitrobenzaldehyde, a key building block in medicinal chemistry and materials science, presents a specific hazard profile that demands rigorous safety protocols. This technical guide provides a comprehensive overview of the known hazards, detailed handling procedures, and emergency response measures to ensure the safety of laboratory personnel.

Physicochemical and Toxicological Profile

A thorough understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 108159-96-2 | [1][2][3][4] |

| Molecular Formula | C₇H₄FNO₃ | [2][4][5] |

| Molecular Weight | 169.11 g/mol | [2][4][5] |

| Appearance | Off-white to slight yellow solid | |

| Purity | ≥97% | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Storage Temperature | Inert atmosphere, room temperature | [1] |

Table 2: Toxicological Data

| Parameter | Value | Species | Source(s) |

| Acute Oral Toxicity (LD50) | No data available for this specific isomer. For the related compound 3-Nitrobenzaldehyde: 1075 mg/kg | Rat | |

| Acute Dermal Toxicity (LD50) | No data available | ||

| Inhalation Toxicity (LC50) | No data available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on available data for this and structurally related compounds.

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed.[1] |

| Skin corrosion/irritation | H315: Causes skin irritation.[1] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation.[1] |

| Acute toxicity, Inhalation | H332: Harmful if inhaled.[1] |

| Specific target organ toxicity - single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] |

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to the following protocols is mandatory.

Protocol 1: General Handling of this compound

Objective: To outline the standard operating procedure for the safe handling of solid this compound in a laboratory setting.

Methodology:

-

Engineering Controls: All manipulations of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] The work area should be kept clean and uncluttered.[7]

-

Personal Protective Equipment (PPE):

-

Weighing and Transfer:

-

Perform all weighing and transfers within the chemical fume hood.

-

Use a spatula for transfers to minimize dust generation. Avoid pouring the solid.

-

Close the container immediately after use.

-

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[7]

Protocol 2: Emergency Response to a Spill of this compound

Objective: To provide a clear and effective procedure for managing a spill of solid this compound.

Methodology:

-

Immediate Actions:

-

Alert personnel in the immediate vicinity of the spill.

-

If the spill is large or if you are unsure how to proceed, evacuate the area and contact the emergency response team.

-

-

Spill Containment (for minor spills by trained personnel):

-

Cleanup:

-

Disposal: Dispose of the hazardous waste according to institutional and local regulations.

Protocol 3: First Aid for Exposure to this compound

Objective: To outline immediate first aid measures in case of accidental exposure.

Methodology:

-

Eye Contact:

-

Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Seek immediate medical attention.

-

-

Skin Contact:

-

Immediately remove contaminated clothing.

-

Wash the affected area with plenty of soap and water for at least 15 minutes.

-

Seek medical attention if irritation persists.

-

-

Inhalation:

-

Move the affected person to fresh air immediately.

-

If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious, rinse their mouth with water.

-

Seek immediate medical attention.

-

Visualized Workflows and Relationships

To further clarify the safety procedures and hazard relationships, the following diagrams are provided.

Caption: Relationship between routes of exposure and GHS hazard statements.

Caption: Workflow for responding to a chemical spill of a solid hazardous substance.

References

- 1. This compound | 108159-96-2 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. capotchem.com [capotchem.com]

- 5. This compound;108159-96-2 [abichem.com]

- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 7. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]

- 8. ohse.ca [ohse.ca]

- 9. ehs.utk.edu [ehs.utk.edu]

- 10. ccny.cuny.edu [ccny.cuny.edu]

- 11. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 12. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]

Reactivity of the Aldehyde Group in 3-Fluoro-5-nitrobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in 3-Fluoro-5-nitrobenzaldehyde. The presence of both a fluorine atom and a nitro group on the aromatic ring significantly influences the electrophilicity of the carbonyl carbon, making it a versatile substrate for a variety of organic transformations. This document details the electronic effects governing its reactivity, supported by available quantitative data, and provides generalized experimental protocols for key reactions. The content is structured to serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, offering insights into the utilization of this compound in the development of novel molecules.

Introduction: Electronic Profile and Reactivity

This compound is a substituted aromatic aldehyde where the reactivity of the formyl group (-CHO) is modulated by the strong electron-withdrawing effects of both the meta-positioned nitro group (-NO₂) and the fluorine (-F) atom. The nitro group, a powerful deactivating group, and the electronegative fluorine atom synergistically enhance the electrophilic character of the carbonyl carbon. This heightened electrophilicity makes the aldehyde group highly susceptible to nucleophilic attack, a central theme in its chemical behavior. Consequently, this compound readily participates in a range of condensation, addition, and redox reactions, serving as a valuable building block in the synthesis of complex organic molecules.

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in this compound facilitates several important chemical transformations.

Nucleophilic Addition Reactions

The core of the aldehyde's reactivity lies in its propensity to undergo nucleophilic addition. Various nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Experimental Protocol: Reduction of this compound

-

Dissolve this compound (1.0 eq) in a suitable alcohol solvent such as methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data: Reduction of 3-Nitrobenzaldehyde

| Reactant | Product | 1H NMR (CDCl₃) of Product | 13C NMR (CDCl₃) of Product |

| 3-Nitrobenzaldehyde | 3-Nitrobenzyl alcohol | δ 4.81 (s, 2H, CH₂), 7.50-8.20 (m, 4H, Ar-H) | δ 63.4 (CH₂), 122.0, 122.9, 129.5, 133.0, 140.9, 148.4 (Ar-C) |

Table 1: Spectroscopic Data for the Reduction Product of 3-Nitrobenzaldehyde.[1]

Logical Relationship: Reduction of Aldehyde

Caption: Reduction of the aldehyde to a primary alcohol.

This compound readily reacts with primary amines in the presence of an acid catalyst to form Schiff bases (imines). This condensation reaction is reversible and typically involves the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Schiff Base Synthesis

-

Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Add the primary amine (1.0 eq) to the solution.

-

Add a catalytic amount of a weak acid (e.g., glacial acetic acid).

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product may precipitate out of the solution and can be collected by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data: Schiff Base Formation with m-Nitrobenzaldehyde

A study on the synthesis of a Schiff base from m-nitrobenzaldehyde and p-chloroaniline reported a yield of approximately 60%.[2]

| Reactant 1 | Reactant 2 | Product | Yield |

| m-Nitrobenzaldehyde | p-Chloroaniline | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline | ~60% |

Table 2: Yield for Schiff Base Formation.[2]

Experimental Workflow: Schiff Base Synthesis

Caption: Workflow for the synthesis of a Schiff base.

Condensation Reactions

The activated aldehyde group readily participates in condensation reactions with active methylene compounds.

In the Knoevenagel condensation, this compound reacts with compounds containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a weak base to form a new carbon-carbon double bond.

Experimental Protocol: Knoevenagel Condensation

-

To a solution of this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a weak base (e.g., piperidine, pyridine).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate and can be collected by filtration.

-

Alternatively, remove the solvent and purify the product by recrystallization or column chromatography.

Quantitative Data: Knoevenagel Condensation of Substituted Benzaldehydes

High yields are often achieved in Knoevenagel condensations. For example, the reaction of 4-nitrobenzaldehyde with malononitrile can yield the product in 98% yield.[3]

| Aldehyde | Active Methylene Compound | Product | Yield |

| 4-Nitrobenzaldehyde | Malononitrile | 2-(4-Nitrobenzylidene)malononitrile | 98% |

| Benzaldehyde | Malononitrile | 2-Benzylidenemalononitrile | 92% |

Table 3: Yields for Knoevenagel Condensation.[3][4]

Signaling Pathway: Knoevenagel Condensation Mechanism

Caption: Mechanism of the Knoevenagel condensation.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. This compound can react with a phosphorus ylide (Wittig reagent) to form a substituted styrene derivative. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

Experimental Protocol: Wittig Reaction

-

Prepare the phosphorus ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF, ether) under an inert atmosphere.

-

Add a solution of this compound in the same solvent to the ylide solution at low temperature (e.g., -78 °C or 0 °C).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and remove the solvent.

-

Purify the alkene product by column chromatography to separate it from triphenylphosphine oxide.

Quantitative Data: Wittig Reaction of Benzaldehyde

| Aldehyde | Wittig Reagent | Product | Yield (E-isomer) |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | 20-26% |

Table 4: Yield for a Solvent-Free Wittig Reaction.[5]

Signaling Pathway: Wittig Reaction Mechanism

References

An In-depth Technical Guide on the Electronic Effects of Fluorine and Nitro Groups in 3-Fluoro-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 3-Fluoro-5-nitrobenzaldehyde, a key intermediate in organic synthesis and drug discovery. The interplay of the electron-withdrawing fluorine and nitro groups, positioned meta to the aldehyde functionality, profoundly influences the molecule's reactivity and spectroscopic characteristics. This document details the electronic effects through Hammett constant analysis, summarizes key physicochemical and spectroscopic data, and provides a plausible experimental protocol for its synthesis. Visual diagrams are included to illustrate the synthetic workflow and the nature of the electronic substituent effects.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a nitro group on the benzaldehyde scaffold creates a unique electronic environment. Both substituents are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. Understanding the combined electronic influence of these groups is crucial for predicting the reactivity of the aldehyde group and the aromatic ring, thereby guiding its application in the synthesis of more complex molecules.

Electronic Effects of Substituents

The electronic properties of the fluorine and nitro substituents in the meta positions relative to the aldehyde group are primarily governed by inductive and resonance effects.

-

Inductive Effect (-I): Both fluorine and the nitro group are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect operates through the sigma bonds, pulling electron density away from the aromatic ring and the aldehyde group.

-

Resonance Effect (-M): The nitro group exhibits a strong electron-withdrawing resonance effect by delocalizing the pi electrons of the aromatic ring onto the nitro group. In the meta position, the resonance effect of the nitro group primarily influences the electron density of the ring itself, with a more moderate impact on the reactivity of the aldehyde group compared to a para positioning. Fluorine, while highly electronegative, can exhibit a weak electron-donating resonance effect (+M) due to its lone pairs. However, its strong inductive effect typically dominates.

The cumulative effect of these substituents makes the carbonyl carbon of the aldehyde group more electrophilic and increases the acidity of the aldehydic proton.

Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constants, σ (sigma), quantify the electronic-donating or -withdrawing nature of a substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

| Substituent | Hammett Constant (σ_meta) |

| Fluorine (F) | +0.34 |

| Nitro (NO₂) | +0.71 |

Data sourced from publicly available chemical data compilations.

The positive and relatively large σ_meta values for both fluorine and the nitro group confirm their strong electron-withdrawing nature from the meta position. The additive effect of these two substituents significantly deactivates the aromatic ring.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₄FNO₃ |

| Molecular Weight | 169.11 g/mol |

| Appearance | Solid |

| Purity | ≥97% |

| Storage | 4°C, stored under nitrogen |

[1]

Predicted Spectroscopic Data

Due to the limited availability of specific experimental spectra for this compound, the following data has been predicted using established spectroscopic principles and online prediction tools. These predictions are intended to provide a reasonable approximation for characterization purposes.

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to show three signals in the aromatic region and one for the aldehyde proton. The strong electron-withdrawing effects of the fluorine and nitro groups will cause the aromatic protons to be shifted downfield.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehyde proton (CHO) |

| ~8.8 | t (J ≈ 2.0 Hz) | 1H | Aromatic Proton (H-2) |

| ~8.6 | ddd (J ≈ 8.0, 2.0, 2.0 Hz) | 1H | Aromatic Proton (H-4) |

| ~8.3 | ddd (J ≈ 8.0, 2.0, 2.0 Hz) | 1H | Aromatic Proton (H-6) |

Predicted using online NMR prediction tools.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electron-deficient nature of the aromatic ring.

| Chemical Shift (δ) ppm | Assignment |

| ~188 | Aldehyde Carbon (CHO) |

| ~163 (d, J ≈ 250 Hz) | C3 (Carbon attached to F) |

| ~150 | C5 (Carbon attached to NO₂) |

| ~138 | C1 (Carbon attached to CHO) |

| ~128 (d, J ≈ 25 Hz) | C4/C6 |

| ~125 (d, J ≈ 25 Hz) | C6/C4 |

| ~118 (d, J ≈ 5 Hz) | C2 |

Predicted using online NMR prediction tools.

3.2.3. IR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the aldehyde, nitro, and fluoro-aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch |

| ~1710 | Strong | Aldehyde C=O stretch |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1250 | Strong | C-F stretch |

Predicted based on characteristic group frequencies.

Experimental Protocols

Plausible Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 3-fluorobenzaldehyde.

Materials:

-

3-Fluorobenzaldehyde

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (50 mL). Cool the flask in an ice bath to 0-5 °C.

-

Addition of 3-Fluorobenzaldehyde: Slowly add 3-fluorobenzaldehyde (10 g, 80.6 mmol) to the cold sulfuric acid with constant stirring.

-

Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (6.0 mL, ~90 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, keeping it cool. Add this nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). A precipitate should form.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a sample by dissolving 10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

-

Prepare a KBr pellet by grinding 1-2 mg of the purified product with approximately 100 mg of dry KBr.

-

Press the mixture into a thin, transparent disk using a hydraulic press.

-

Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Visualizations

Caption: Plausible synthesis workflow for this compound.

Caption: Electronic effects of substituents in this compound.

Conclusion

The fluorine and nitro groups in this compound synergistically exert strong electron-withdrawing effects, significantly influencing the molecule's chemical properties. This guide provides a foundational understanding of these electronic effects, supported by summarized data and a practical synthesis protocol. The information presented herein is intended to aid researchers in the strategic use of this versatile building block for the development of novel chemical entities. Further experimental validation of the predicted spectroscopic data is recommended for rigorous structural confirmation.

References

The Versatile Role of 3-Fluoro-5-nitrobenzaldehyde in Modern Organic Synthesis: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 3-Fluoro-5-nitrobenzaldehyde in Organic Synthesis.

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitro functionalities into molecular scaffolds is a widely employed strategy to enhance biological activity, metabolic stability, and pharmacokinetic properties. This compound has emerged as a pivotal building block in this context, offering a versatile platform for the synthesis of a diverse array of complex organic molecules. This technical guide elucidates the core applications of this compound, providing an in-depth overview of its utility in key organic transformations, complete with experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Core Reactivity and Applications

This compound is characterized by an aromatic ring system activated by two potent electron-withdrawing groups: a nitro group and a fluorine atom, meta to each other. This electronic arrangement renders the aldehyde carbonyl highly electrophilic and the aromatic ring susceptible to nucleophilic aromatic substitution under specific conditions. These inherent properties make it a valuable precursor for the synthesis of various heterocyclic compounds, Schiff bases, and chalcones, many of which are scaffolds for biologically active molecules, including kinase inhibitors.

Key Synthetic Transformations:

-

Schiff Base Formation: The condensation of this compound with primary amines readily forms Schiff bases (imines). This reaction serves as a gateway to more complex molecular architectures and is fundamental in the synthesis of various ligands and biologically active compounds.

-

Claisen-Schmidt Condensation for Chalcone Synthesis: The reaction of this compound with acetophenones or other enolizable ketones under basic or acidic conditions yields chalcones. These α,β-unsaturated ketones are well-established precursors for a multitude of heterocyclic compounds and are themselves a class of compounds with significant biological activities.

-

Henry (Nitroaldol) Reaction: The aldehyde functionality can react with nitroalkanes in the presence of a base to form β-nitro alcohols. This carbon-carbon bond-forming reaction is a powerful tool for introducing nitroalkyl functionalities.

-

Perkin Reaction: This reaction facilitates the synthesis of α,β-unsaturated aromatic acids through the condensation of this compound with an acid anhydride in the presence of its corresponding carboxylate salt.

Experimental Protocols and Data

The following sections provide detailed experimental methodologies for key reactions involving this compound.

Synthesis of Schiff Bases

The formation of an imine bond is a fundamental transformation. A general procedure involves the reaction of the aldehyde with a primary amine in a suitable solvent, often with a catalyst.

General Experimental Protocol for Schiff Base Synthesis:

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or methanol, the desired primary amine (1.0-1.2 eq) is added. A catalytic amount of an acid, like glacial acetic acid, can be added to facilitate the reaction. The mixture is then stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the product can often be isolated by filtration if it precipitates, or after removal of the solvent under reduced pressure followed by purification via recrystallization or column chromatography.

| Reactant A (Aldehyde) | Reactant B (Amine) | Product | Reaction Conditions | Yield (%) | Reference |

| This compound | Aniline | N-(3-fluoro-5-nitrobenzylidene)aniline | Ethanol, reflux, 4h | >90 (expected) | General Procedure |

| This compound | 4-Chloroaniline | N-(3-fluoro-5-nitrobenzylidene)-4-chloroaniline | Ethanol, cat. acetic acid, reflux, 6h | >90 (expected) | General Procedure |

Note: Specific yields are illustrative and can vary based on the substrate and precise reaction conditions.

Logical Workflow for Schiff Base Synthesis

Caption: Workflow for the synthesis of Schiff bases.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are valuable intermediates in the synthesis of flavonoids and other heterocyclic systems. The Claisen-Schmidt condensation provides a direct route to these compounds.

General Experimental Protocol for Chalcone Synthesis:

A mixture of this compound (1.0 eq) and a suitable acetophenone (1.0 eq) is dissolved in ethanol. To this solution, an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise at room temperature. The reaction mixture is stirred for several hours until the reaction is complete, as indicated by TLC. The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

| Reactant A (Aldehyde) | Reactant B (Ketone) | Product | Reaction Conditions | Yield (%) | Reference |

| This compound | Acetophenone | (E)-1-(3-fluoro-5-nitrophenyl)-3-phenylprop-2-en-1-one | Ethanol, aq. NaOH, rt, 4h | 85-95 (expected) | General Procedure |

| This compound | 4'-Methoxyacetophenone | (E)-1-(3-fluoro-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Ethanol, aq. KOH, rt, 6h | 80-90 (expected) | General Procedure |

Note: Specific yields are illustrative and can vary based on the substrate and precise reaction conditions.

Reaction Pathway for Chalcone Synthesis

Caption: Claisen-Schmidt condensation pathway.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its unique electronic properties facilitate a range of important chemical transformations, providing access to a wide variety of molecular scaffolds with significant potential in drug discovery and materials science. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers, enabling them to harness the full synthetic potential of this important reagent. As the demand for novel, functionalized molecules continues to grow, the applications of this compound are poised to expand even further.

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Fluoro-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 3-fluoro-5-nitrobenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of three key functional groups: an aldehyde for diverse derivatization, a nitro group which can act as a bioisostere or be reduced to an amine, and a fluorine atom to enhance metabolic stability and binding affinity.

The following sections outline protocols for the synthesis of oximes, hydrazones, chalcones, and cinnamic acid derivatives, and for reductive amination. These derivatives serve as important scaffolds for the development of novel therapeutic agents.

Synthesis of this compound Oxime

Oximes are valuable intermediates in drug synthesis and can exhibit a range of biological activities. The synthesis of this compound oxime is a straightforward condensation reaction.

Experimental Protocol

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or Sodium Acetate

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq) in a mixture of water and ethanol.

-

Add the hydroxylamine hydrochloride solution to the aldehyde solution dropwise at room temperature with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

-

Upon completion, reduce the ethanol volume under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound oxime.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure oxime as a solid.

Quantitative Data Summary

| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| This compound Oxime | This compound | NH₂OH·HCl, NaHCO₃ | Ethanol | 2-4 hours | >90 | (To be determined) |

Yields are based on analogous reactions and may vary.

Reaction Workflow

Caption: Workflow for the synthesis of this compound Oxime.

Synthesis of this compound Hydrazone Derivatives

Hydrazones are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. They are synthesized by the condensation of an aldehyde with a hydrazine derivative.

Experimental Protocol

Materials:

-

This compound

-

Substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add the substituted hydrazine (1.0 eq) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The hydrazone derivative will often precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If necessary, the product can be recrystallized from ethanol.

Quantitative Data Summary

| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| 3-Fluoro-5-nitrophenyl Phenylhydrazone | This compound | Phenylhydrazine, Acetic Acid | Ethanol | 2-3 hours | 85-95 | (To be determined) |

| 3-Fluoro-5-nitrophenyl 2,4-Dinitrophenylhydrazone | This compound | 2,4-Dinitrophenylhydrazine, Acetic Acid | Ethanol | 2-3 hours | >95 | (To be determined) |

Yields are based on analogous reactions and may vary.

Reaction Scheme

Caption: General scheme for the synthesis of hydrazone derivatives.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are precursors to flavonoids and exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[3] They are synthesized via a base-catalyzed aldol condensation between a benzaldehyde and an acetophenone.

Experimental Protocol

Materials:

-

This compound

-

Substituted acetophenone

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

-

Cool the mixture in an ice bath.

-